molecular formula C26H21FN4O4S2 B2968516 2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide CAS No. 895099-02-2

2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide

Cat. No. B2968516
CAS RN: 895099-02-2
M. Wt: 536.6
InChI Key: LHVKLRYBVJBUBW-UHFFFAOYSA-N
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Description

2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21FN4O4S2 and its molecular weight is 536.6. The purity is usually 95%.
BenchChem offers high-quality 2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds has been a focal point in medicinal chemistry, aiming to explore their potential as therapeutic agents. In a study exploring the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, researchers synthesized a series of compounds with potential anti-inflammatory and analgesic properties. The synthesized compounds demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, with promising analgesic and anti-inflammatory activities. This study highlights the potential of novel heterocyclic compounds in the development of new therapeutic agents with specific pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radioligand Development for Imaging

Radioligands play a crucial role in the imaging of biological targets within the body, aiding in the diagnosis and study of various diseases. Research into the development of radioligands for peripheral benzodiazepine receptors (PBR) has led to the synthesis of potent radioligands. For example, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives have been evaluated for their ability to bind selectively to PBRs. These compounds have shown high radioactivity in brain regions associated with high PBR density, indicating their potential as imaging agents for studying brain disorders (Zhang et al., 2003).

Anticancer Activity

The search for new anticancer agents is an ongoing pursuit in the field of pharmaceutical research. Novel compounds with specific structural features have been synthesized and evaluated for their potential anticancer activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities. Some derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma, highlighting the potential of these compounds as anticancer agents (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4S2/c1-35-20-9-5-8-19(13-20)29-24(32)16-36-26-28-14-23-25(30-26)21-10-2-3-11-22(21)31(37(23,33)34)15-17-6-4-7-18(27)12-17/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVKLRYBVJBUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

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